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Compound of Interest

Compound Name: Gluconasturtiin Potassium Salt

CAS No.: 1454839-39-4

Cat. No.: B1145806

Get Quote

Executive Summary
Gluconasturtiin (2-phenylethyl glucosinolate) is a secondary metabolite predominantly found in

cruciferous vegetables, most notably Watercress (Nasturtium officinale) and Horseradish

(Armoracia rusticana). It serves as the stable biological precursor to Phenethyl Isothiocyanate

(PEITC), a bioactive compound currently under investigation for its chemopreventive and anti-

metastatic properties.

This guide provides a technical deep-dive into the botanical distribution of Gluconasturtiin, its

biosynthetic origins from L-phenylalanine, and validated protocols for its extraction and

quantification. It is designed to support researchers in optimizing source material selection and

analytical workflows for drug discovery and nutraceutical development.

Chemical Identity and Significance
Gluconasturtiin belongs to the class of aromatic glucosinolates. Unlike aliphatic glucosinolates

(e.g., glucoraphanin), its side chain is derived from the aromatic amino acid phenylalanine.

Chemical Name: 2-Phenylethyl glucosinolate
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Molecular Formula:

Key Pharmacological Relevance: Upon hydrolysis by the enzyme myrosinase (EC

3.2.1.147), the thioglucosidic bond is cleaved, resulting in an unstable aglycone that

spontaneously rearranges to form PEITC.[1] PEITC has demonstrated efficacy in inducing

apoptosis in cancer cells via the inhibition of tubulin polymerization and modulation of the

Keap1-Nrf2 pathway.

Biosynthetic Pathway
The biosynthesis of Gluconasturtiin occurs in the cytosol and chloroplasts of plant cells. It

follows the general glucosinolate pathway but is distinguished by its precursor (L-

Phenylalanine) and specific cytochrome P450 monooxygenases.

Key Enzymatic Steps:

Conversion to Aldoxime: CYP79A2 catalyzes the conversion of L-Phenylalanine to

Phenylacetaldoxime.[2]

Oxidation: CYP83A1/B1 oxidizes the aldoxime to an aci-nitro compound (or nitrile oxide).

Thiohydroximate Formation: Conjugation with glutathione (GSH) followed by cleavage

(SUR1) yields the thiohydroximate.

Glucosylation & Sulfation: UGT74B1 adds a glucose moiety, and Sulfotransferases (SOTs)

add the sulfate group to form the final glucosinolate.

Visualization: Biosynthetic Pathway of
Gluconasturtiin[3]
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Figure 1: Enzymatic pathway converting L-Phenylalanine to Gluconasturtiin in Brassicaceae.
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Natural Sources and Distribution
While many cruciferous vegetables contain trace amounts of Gluconasturtiin, Watercress and

Horseradish are the only commercially viable sources for high-yield extraction.

Comparative Distribution Table
Vegetable
Source

Scientific
Name

Tissue Type
Gluconasturtii
n Content
(Approx.)

% of Total
Glucosinolates

Watercress
Nasturtium

officinale
Leaves & Stems

1.5 – 6.0 mg/g

DW

> 90%

(Predominant)

Horseradish
Armoracia

rusticana
Main Root

0.2 – 13.5 mg/g

DW
~10 – 15%

Winter Cress
Barbarea

vulgaris
Leaves

0.5 – 1.5 mg/g

DW
Variable

Chinese

Cabbage

Brassica rapa

(Komatsuna)
Leaves ~0.6 mg/g DW < 5%

Broccoli

Brassica

oleracea var.

italica

Florets < 0.1 mg/g DW Trace

Technical Insights:

Watercress: In N. officinale, Gluconasturtiin is the dominant glucosinolate.[1][3] Levels

fluctuate significantly based on photoperiod and sulfur fertilization. Flowers typically contain

higher concentrations than stems.

Horseradish: While total glucosinolate content in horseradish root is extremely high (up to

296 µmol/g DW), Sinigrin (allyl glucosinolate) is the primary component (83%).

Gluconasturtiin represents a significant secondary fraction (~11%).

Root vs. Shoot: In many Brassica species, aromatic glucosinolates like Gluconasturtiin are

concentrated in the roots to defend against soil-borne pathogens (nematodes), whereas

aliphatic glucosinolates are translocated to leaves.

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 4 / 9 Tech Support

https://www.thewatercresscompany.com/phytochemical-antioxidants
http://www.bioprofilelabs.com/GluconasturtiinHPLC.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1145806?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Analytical Methodologies
To accurately quantify Gluconasturtiin, researchers must prevent enzymatic hydrolysis by

myrosinase during extraction. The following protocol utilizes high-temperature deactivation

followed by desulfation for HPLC analysis.

Protocol: Extraction and Quantification via HPLC-UV[4]
Objective: Isolate intact glucosinolates and convert them to desulfo-glucosinolates for reverse-

phase HPLC quantification.

Step 1: Myrosinase Inactivation & Extraction
Lyophilize fresh plant tissue to remove water content.

Grind dried tissue to a fine powder (< 0.5 mm).

Weigh 100 mg of powder into a 15 mL centrifuge tube.

Add 5 mL of 70% Methanol pre-heated to 75°C.

Causality: High temperature (75°C) denatures myrosinase immediately upon contact,

preventing the conversion of Gluconasturtiin to PEITC during extraction. 70% MeOH

optimizes solubility of the polar glucosinolate.

Incubate in a water bath at 75°C for 20 minutes, mixing occasionally.

Centrifuge at 4,000 x g for 10 minutes. Collect the supernatant.

Re-extract the pellet with 3 mL of 70% MeOH (75°C) and combine supernatants.

Step 2: Purification & Desulfation (On-Column)
Prepare a DEAE Sephadex A-25 anion exchange column (polypropylene mini-column).

Load the methanolic extract onto the column. Gluconasturtiin (anion) binds to the resin.

Wash column with 2 x 1 mL 70% MeOH and 2 x 1 mL ultrapure water to remove neutral

impurities and cations.
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Add 75 µL of Sulfatase solution (Helix pomatia Type H-1) to the column.

Incubate overnight (12-16 hours) at room temperature.

Causality: Sulfatase removes the sulfate group, creating a neutral desulfo-gluconasturtiin.

This improves chromatographic resolution and stability during HPLC.

Step 3: Elution & HPLC Analysis
Elute the desulfo-glucosinolates with 2 x 1 mL ultrapure water.

HPLC Conditions:

Column: C18 Reverse Phase (e.g., 250 x 4.6 mm, 5 µm).

Mobile Phase A: Water (Milli-Q).

Mobile Phase B: Acetonitrile (20% v/v in water).

Gradient: 1% B to 99% B over 20 minutes.

Detection: UV Diode Array at 229 nm.

Quantification: Calculate concentration using a Relative Response Factor (RRF) for

Gluconasturtiin (typically 0.95 relative to Sinigrin internal standard) or an external standard

curve.

Pharmacological Bioactivation
For drug development, the value of Gluconasturtiin lies in its conversion to PEITC. This

reaction must be carefully controlled or simulated.

Visualization: Bioactivation Mechanism
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Figure 2: Bioactivation of Gluconasturtiin to PEITC. Note that neutral pH favors the formation of

the bioactive isothiocyanate, while acidic conditions (or presence of ESP proteins) may favor

the inactive nitrile.

References
Fahey, J. W., Zalcmann, A. T., & Talalay, P. (2001). The chemical diversity and distribution of

glucosinolates and isothiocyanates among plants. Phytochemistry, 56(1), 5-51. Link

Halkier, B. A., & Gershenzon, J. (2006). Biology and biochemistry of glucosinolates. Annual

Review of Plant Biology, 57, 303-333. Link

Palaniswamy, U. R., McAvoy, R. J., & Bible, B. B. (2003). Stage of harvest and polyploidy

expression of anti-cancer chemicals in watercress (Nasturtium officinale R. Br.). HortScience,

38(2), 213-214. Link

ISO 9167-1:1992. Rapeseed — Determination of glucosinolates content — Part 1: Method

using high-performance liquid chromatography. International Organization for

Standardization. Link

Soundararajan, P., & Kim, J. S. (2018). Anti-Carcinogenic Glucosinolates in Cruciferous

Vegetables and Their Antagonistic Effects on Prevention of Cancer. Molecules, 23(11), 2983.

Link

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 7 / 9 Tech Support

https://www.benchchem.com/product/b1145806/docs?utm_src=pdf-body-img#technical-guide-gluconasturtiin-natural-sources-biosynthesis-and-analytical-profiling
https://www.google.com/url?sa=E&q=https%3A%2F%2Fpubmed.ncbi.nlm.nih.gov%2F11198818%2F
https://www.google.com/url?sa=E&q=https%3A%2F%2Fwww.annualreviews.org%2Fdoi%2Fabs%2F10.1146%2Fannurev.arplant.57.032905.105228
https://www.google.com/url?sa=E&q=https%3A%2F%2Fjournals.ashs.org%2Fhortsci%2Fview%2Fjournals%2Fhortsci%2F38%2F2%2Farticle-p213.xml
https://www.google.com/url?sa=E&q=https%3A%2F%2Fwww.iso.org%2Fstandard%2F16783.html
https://www.google.com/url?sa=E&q=https%3A%2F%2Fwww.ncbi.nlm.nih.gov%2Fpmc%2Farticles%2FPMC6278309%2F
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1145806?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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